Cas no 1865254-25-6 (2-(Quinoxalin-2-yl)propan-2-amine)
2-(Quinoxalin-2-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1865254-25-6
- 2-(quinoxalin-2-yl)propan-2-amine
- EN300-1852607
- 2-(Quinoxalin-2-yl)propan-2-amine
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- Inchi: 1S/C11H13N3/c1-11(2,12)10-7-13-8-5-3-4-6-9(8)14-10/h3-7H,12H2,1-2H3
- InChI Key: LFBQOJSTLRHZLR-UHFFFAOYSA-N
- SMILES: NC(C)(C)C1C=NC2C=CC=CC=2N=1
Computed Properties
- Exact Mass: 187.110947427g/mol
- Monoisotopic Mass: 187.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 51.8Ų
2-(Quinoxalin-2-yl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852607-0.05g |
2-(quinoxalin-2-yl)propan-2-amine |
1865254-25-6 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1852607-0.1g |
2-(quinoxalin-2-yl)propan-2-amine |
1865254-25-6 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1852607-0.25g |
2-(quinoxalin-2-yl)propan-2-amine |
1865254-25-6 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1852607-0.5g |
2-(quinoxalin-2-yl)propan-2-amine |
1865254-25-6 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1852607-1.0g |
2-(quinoxalin-2-yl)propan-2-amine |
1865254-25-6 | 1g |
$1299.0 | 2023-05-26 | ||
| Enamine | EN300-1852607-2.5g |
2-(quinoxalin-2-yl)propan-2-amine |
1865254-25-6 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1852607-5.0g |
2-(quinoxalin-2-yl)propan-2-amine |
1865254-25-6 | 5g |
$3770.0 | 2023-05-26 | ||
| Enamine | EN300-1852607-10.0g |
2-(quinoxalin-2-yl)propan-2-amine |
1865254-25-6 | 10g |
$5590.0 | 2023-05-26 | ||
| Enamine | EN300-1852607-1g |
2-(quinoxalin-2-yl)propan-2-amine |
1865254-25-6 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1852607-5g |
2-(quinoxalin-2-yl)propan-2-amine |
1865254-25-6 | 5g |
$2650.0 | 2023-09-18 |
2-(Quinoxalin-2-yl)propan-2-amine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(Quinoxalin-2-yl)propan-2-amine
Compound CAS No. 1865254-25-6: 2-(Quinoxalin-2-yl)propan-2-amine
The compound with CAS No. 1865254-25-6, known as 2-(Quinoxalin-2-yl)propan-2-amine, is a highly intriguing molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a quinoxaline ring system with a propanamine moiety. The quinoxaline core is a bicyclic aromatic heterocycle that is widely recognized for its versatile reactivity and applications in various chemical systems.
Recent studies have highlighted the potential of 2-(Quinoxalin-2-yl)propan-2-amine in drug discovery, particularly in the development of novel therapeutic agents. Its structure allows for significant functionalization, enabling researchers to explore its role as a scaffold for bioactive compounds. For instance, modifications to the quinoxaline ring have been shown to enhance its ability to act as a kinase inhibitor, which is crucial in the treatment of cancer and other diseases.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The quinoxaline moiety contributes to the molecule's stability and electronic properties, making it a promising candidate for use in organic electronics and advanced materials. Recent research has demonstrated its potential as a building block for constructing novel π-conjugated systems, which are essential for applications such as light-emitting diodes (LEDs) and solar cells.
The synthesis of 2-(Quinoxalin-2-yl)propan-2-amine involves a multi-step process that typically begins with the preparation of quinoxaline derivatives. The introduction of the propanamine group is achieved through nucleophilic substitution or other advanced organic reactions. Recent advancements in catalytic methods have significantly improved the efficiency and scalability of these reactions, making this compound more accessible for large-scale production.
From an environmental perspective, the development of sustainable synthesis routes for quinoxaline-containing compounds has become a focal point in green chemistry. Researchers are exploring the use of renewable feedstocks and catalytic systems to minimize waste and reduce the environmental footprint of these processes.
In conclusion, CAS No. 1865254-25-6 (2-(Quinoxalin-2-yl)propan-2-am) continues to be a subject of intense research due to its diverse applications and potential for innovation. As new findings emerge from interdisciplinary studies, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical applications across multiple disciplines.
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